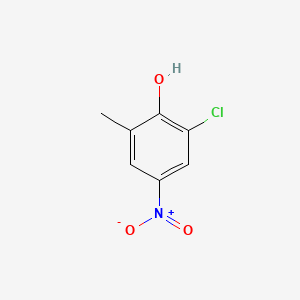
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is an organic compound with the molecular formula C11H11N3O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyano(phenylhydrazono) group, and the esterification is done with ethanol. This compound is known for its unique structural features, including the presence of a cyano group, a phenylhydrazono group, and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the phenylhydrazono group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
Oxidation products: Oxides, hydroxyl derivatives.
Reduction products: Amines, hydrazines.
Substitution products: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, cyano(phenylhydrazono)-, methyl ester
- Acetic acid, cyano(phenylhydrazono)-, propyl ester
- Acetic acid, cyano(phenylhydrazono)-, butyl ester
Uniqueness
Acetic acid, cyano(phenylhydrazono)-, ethyl ester, (Z)- is unique due to its specific ester group (ethyl) and the (Z)-configuration, which can influence its reactivity and interaction with other molecules. The presence of the cyano and phenylhydrazono groups also contributes to its distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
27097-86-5 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |
Clé InChI |
NVOMLTILICGMJT-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)











